3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Description
The compound “3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a derivative of aspartic acid . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a carbonyl group, which is then connected to an amino group. This amino group is attached to a butanoic acid moiety with a cyclopropyl group .Chemical Reactions Analysis
The compound, being an amino acid derivative, could participate in peptide bond formation reactions. The Fmoc group can be removed under basic conditions, exposing the amino group for further reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amino acid derivative, it would likely have both polar (due to the carbonyl and amino groups) and nonpolar (due to the fluorenyl and cyclopropyl groups) characteristics .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The cyclopropyl group is then introduced, followed by the deprotection of the amine and Fmoc groups. Finally, the butanoic acid group is added.", "Starting Materials": [ "L-alanine", "9H-fluorene", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Cyclopropylmethyl bromide", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "N-Hydroxysuccinimide", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Butanoic acid", "Triethylamine" ], "Reaction": [ "L-alanine is protected with tert-butyloxycarbonyl (Boc) group using diethyl ether and hydrochloric acid.", "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is reacted with Fmoc-OSu and N,N-Diisopropylethylamine in N,N-Dimethylformamide to form Fmoc-9H-fluoren-9-ylmethanol.", "Fmoc-9H-fluoren-9-ylmethanol is reacted with sodium bicarbonate and cyclopropylmethyl bromide in N,N-Dimethylformamide to form 3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butan-1-ol.", "The Boc group is removed using hydrochloric acid to form 3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butan-1-amine.", "The Fmoc group is removed using piperidine in N,N-Dimethylformamide to form 3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butan-1-amine.", "3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butan-1-amine is reacted with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-Hydroxysuccinimide in N,N-Dimethylformamide to form 3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid.", "The butanoic acid group is protected with tert-butyloxycarbonyl (Boc) group using triethylamine and diethyl ether." ] } | |
CAS No. |
2137578-26-6 |
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
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